molecular formula C12H15ClN2 B2764155 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine CAS No. 1824101-29-2

2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine

Cat. No.: B2764155
CAS No.: 1824101-29-2
M. Wt: 222.72
InChI Key: VNLJWVADJCFAIG-UHFFFAOYSA-N
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Description

2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine is a heterocyclic compound that belongs to the class of cyclopenta[D]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine can be achieved through multicomponent condensation reactions. One common method involves the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents in the presence of triethylamine . The reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine is unique due to its specific substitution pattern and the presence of a cyclopentyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials with specialized functions.

Properties

IUPAC Name

2-chloro-4-cyclopentyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2/c13-12-14-10-7-3-6-9(10)11(15-12)8-4-1-2-5-8/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNLJWVADJCFAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC(=NC3=C2CCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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